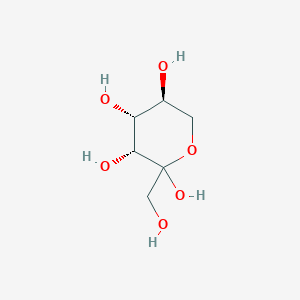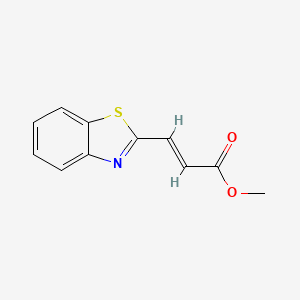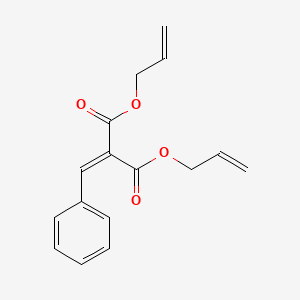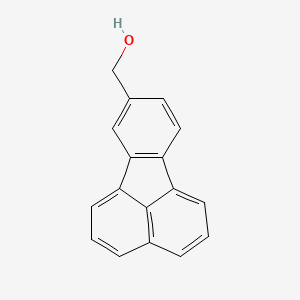
l-Tagatopyranose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Tagatose is a hexose monosaccharide, specifically a ketohexose, which is an isomer of D-galactose. It is naturally present in small quantities in various foods such as dairy products, fruits, and cacao. L-Tagatose has gained attention as a low-calorie sweetener due to its similarity in texture and sweetness to sucrose but with significantly fewer calories . It is generally recognized as safe by the Food and Agriculture Organization and the World Health Organization .
準備方法
Synthetic Routes and Reaction Conditions: L-Tagatose can be synthesized from D-galactose through isomerization under alkaline conditions using calcium hydroxide. The process involves the conversion of D-galactose to D-tagatose, which is then purified . Another method involves the use of enzymes such as L-arabinose isomerase to convert D-galactose to L-tagatose .
Industrial Production Methods: Industrial production of L-tagatose typically starts with lactose, which is hydrolyzed to glucose and galactose. The galactose is then isomerized to L-tagatose using calcium hydroxide. This method is efficient and cost-effective for large-scale production . Additionally, enzymatic methods using whole-cell biocatalysts have been developed to convert fructose to L-tagatose with high yield and purity .
化学反応の分析
Types of Reactions: L-Tagatose undergoes various chemical reactions, including oxidation, reduction, and substitution. It is a reducing sugar, which means it can participate in Maillard reactions during heat treatment, leading to browning and flavor development .
Common Reagents and Conditions: Common reagents used in the reactions involving L-tagatose include calcium hydroxide for isomerization and various enzymes such as L-arabinose isomerase for bioconversion . The conditions for these reactions typically involve mild temperatures and neutral to slightly alkaline pH levels.
Major Products Formed: The major products formed from the reactions involving L-tagatose include various derivatives used in food and pharmaceutical industries. For example, the Maillard reaction products of L-tagatose with amino acids result in the formation of flavor compounds such as furans and pyrazines .
科学的研究の応用
L-Tagatose has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as an intermediate for the synthesis of optically active compounds . In biology, L-tagatose is studied for its prebiotic effects, promoting the growth of beneficial gut bacteria . In medicine, it is being investigated for its potential in managing diabetes and obesity due to its low glycemic index and minimal impact on blood glucose levels . Industrially, L-tagatose is used as a low-calorie sweetener in various food products and as an additive in cosmetics and pharmaceuticals .
作用機序
L-Tagatose exerts its effects primarily through its metabolism in the body. It is absorbed in the small intestine at a low rate (15-20%), with the majority being fermented in the colon by indigenous microflora, resulting in the production of short-chain fatty acids . These fatty acids are then absorbed and metabolized, contributing to the prebiotic effects of L-tagatose . Additionally, L-tagatose inhibits the growth of certain microorganisms by interfering with key enzymes involved in sugar metabolism .
類似化合物との比較
L-Tagatose is often compared with other low-calorie sweeteners such as D-fructose, D-sorbitol, and D-xylitol. Unlike D-fructose, L-tagatose has a lower caloric value and does not significantly affect blood glucose levels . Compared to D-sorbitol and D-xylitol, L-tagatose has a similar sweetness profile but offers additional health benefits such as prebiotic effects and minimal glycemic impact . The unique properties of L-tagatose, including its low caloric value and health benefits, make it a valuable alternative to other sweeteners .
特性
分子式 |
C6H12O6 |
|---|---|
分子量 |
180.16 g/mol |
IUPAC名 |
(3R,4R,5S)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4+,5+,6?/m0/s1 |
InChIキー |
LKDRXBCSQODPBY-JMSAOHGTSA-N |
異性体SMILES |
C1[C@@H]([C@H]([C@H](C(O1)(CO)O)O)O)O |
正規SMILES |
C1C(C(C(C(O1)(CO)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(E)-4-phenylbut-2-enyl]acetamide](/img/structure/B13814098.png)
![4-Thiazolidinone,5-[4-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1-phenyl-2-buten-1-ylidene]-3-ethyl-2-thioxo-](/img/structure/B13814110.png)

![3-[3-(Dimethylamino)-2-propenylidene]-2(3H)-benzofuranone](/img/structure/B13814118.png)

![8H-[1,3]Thiazolo[4,5-h][1,4]benzothiazine](/img/structure/B13814122.png)

![1-Oxaspiro[5.5]undecane,4-methylene](/img/structure/B13814128.png)

![1-(3,4-Dimethoxyphenyl)-6-hydroxy-8,9-dimethoxy-1,5,6,10b-tetrahydro-[1,3]oxazolo[4,3-a]isoquinolin-3-one](/img/structure/B13814139.png)
![dipotassium;2-[(E)-oct-1-enyl]butanedioate](/img/structure/B13814145.png)
![(6E,14E)-12-hydroxy-2-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-9-[(2R,3S,4R,6R)-3-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3,8,12-trimethyl-4,17-dioxabicyclo[14.1.0]heptadeca-6,14-diene-5,13-dione](/img/structure/B13814149.png)
